molecular formula C25H30N6O B2895761 (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034473-50-0

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No. B2895761
M. Wt: 430.556
InChI Key: AXKGBWXAGWHKOG-UHFFFAOYSA-N
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Description

The compound (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a benzylpiperidin-1-yl group, a pyrimidin-4-yl group, and a dimethyl-1H-pyrazol-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzylpiperidin-1-yl group, for example, consists of a benzene ring attached to a piperidine ring . The pyrimidin-4-yl group is a six-membered ring with two nitrogen atoms . The dimethyl-1H-pyrazol-1-yl group contains a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the nitrogen atoms in the pyrimidin-4-yl and dimethyl-1H-pyrazol-1-yl groups could potentially participate in reactions with electrophiles .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study by Hafez et al. (2016) explored novel pyrazole derivatives with antimicrobial and anticancer activities, highlighting the importance of pyrazole moieties in developing potential therapeutic agents. These compounds showed significant activity, suggesting a potential pathway for designing drugs related to (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone (Hafez, Al-Hussain, & El-Gazzar, 2016).

Synthesis Under Microwave Irradiation

  • Han et al. (2009) demonstrated the microwave-assisted synthesis of new heterocyclic compounds, including pyrimido and pyrazolo derivatives. This method offered a rapid and efficient way to synthesize complex structures, which could be relevant for compounds similar to (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone, enhancing the scope of biomedical screening (Han, Zhang, Jiang, Ma, Shi, & Tu, 2009).

Insecticidal and Antibacterial Activity

  • Deohate and Palaspagar (2020) investigated pyrimidine-linked pyrazole heterocyclics for their insecticidal and antimicrobial properties. Such studies underscore the versatile potential of pyrazole and pyrimidine derivatives in agricultural and pharmaceutical applications, relevant to the research on (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone (Deohate & Palaspagar, 2020).

Antiproliferative Activity

  • Bakr and Mehany (2016) focused on enhancing the cytotoxic activity of pyrazolo[3,4-d]pyrimidine core, presenting significant antiproliferative activity against various cancer cell lines. This aligns with the exploration of complex heterocyclic compounds for cancer treatment, including (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone (Bakr & Mehany, 2016).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-18-12-19(2)31(28-18)24-14-23(26-17-27-24)30-15-22(16-30)25(32)29-10-8-21(9-11-29)13-20-6-4-3-5-7-20/h3-7,12,14,17,21-22H,8-11,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGBWXAGWHKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone

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